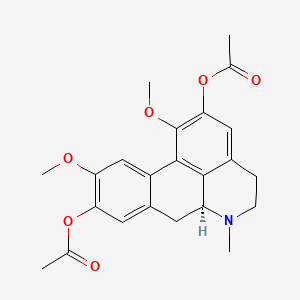
Diacetyl boldine
Descripción general
Descripción
Diacetyl boldine is a bioactive chemical.
Aplicaciones Científicas De Investigación
Skin Lightening and Melanogenesis Inhibition
Mechanism of Action:
- Diacetyl boldine acts primarily by inhibiting the enzyme tyrosinase, which is responsible for catalyzing the production of melanin from tyrosine. This dual action—both stabilizing tyrosinase in an inactive form and directly inhibiting its activity—results in a significant reduction in melanin synthesis (up to 70%) and promotes a brighter complexion .
Clinical Applications:
- A clinical study demonstrated that topical formulations containing 4% this compound effectively reduced pigmentation in both Caucasian and Asian populations, surpassing the effects of traditional treatments like hydroquinone .
Formulation Development:
- Recent research has focused on developing microemulsion formulations for enhanced delivery of this compound through the skin. These formulations showed improved cytotoxicity against melanoma cell lines compared to traditional solutions . The half-maximal inhibitory concentrations (IC50) for these formulations were significantly lower than those for control solutions, indicating higher efficacy .
Chemoprotection Against Melanoma
In Vivo Studies:
- This compound has been suggested as a chemoprotective agent against melanoma due to its ability to reduce melanin production and potentially inhibit tumor growth. In vivo colorimetric studies have shown that treatment with this compound results in a lower melanin index and improved skin parameters associated with reduced pigmentation .
Cytotoxicity Studies:
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on melanoma cells (B16BL6), suggesting potential as a therapeutic agent against skin cancers . The formulation's ability to penetrate the skin effectively enhances its therapeutic potential.
Antioxidant and Anticancer Properties
Broader Anticancer Effects:
- Beyond its application in dermatology, this compound is being investigated for its broader anticancer properties. Research indicates that compounds related to boldine exhibit potent anticancer effects against various cell types, including breast, hepatic, bladder, and glial cancer cells . this compound's antioxidant properties further contribute to its potential as an anticancer agent by combating oxidative stress within cells.
Research Insights:
- Studies have shown that this compound can modulate various biological pathways involved in cancer progression, including those related to inflammation and apoptosis . Its role in enhancing immune responses also positions it as a candidate for further research into cancer therapies.
Summary Table of Applications
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Skin Lightening | Inhibits tyrosinase activity | Up to 70% reduction in melanin production |
| Melanoma Treatment | Cytotoxic effects on melanoma cells | Significant reduction in cell viability |
| Antioxidant Properties | Reduces oxidative stress | Potential modulation of cancer-related pathways |
Propiedades
Número CAS |
72584-75-9 |
|---|---|
Fórmula molecular |
C23H25NO6 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |
Clave InChI |
XMEDXTRRSJHOLZ-KRWDZBQOSA-N |
SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
SMILES isomérico |
CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
SMILES canónico |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
72584-75-9 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diacetyl boldine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















